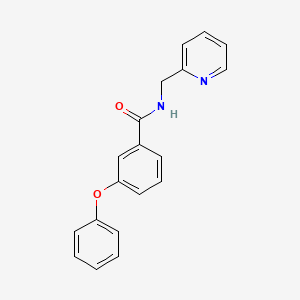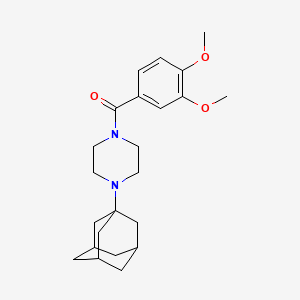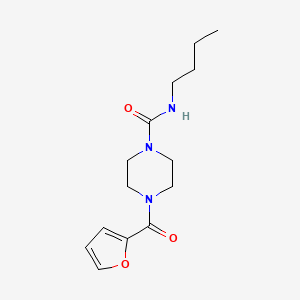
N-butyl-4-(2-furoyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-butyl-4-(2-furoyl)-1-piperazinecarboxamide, also known as BFP, is a chemical compound that has been widely studied for its potential applications in scientific research. BFP belongs to the class of piperazinecarboxamide compounds, which have been found to have various biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mecanismo De Acción
The mechanism of action of N-butyl-4-(2-furoyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. It has also been found to activate certain receptors, such as the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of tumor cell proliferation, the reduction of inflammation, and the modulation of pain perception. This compound has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of pro-inflammatory molecules. It has also been found to activate certain receptors, such as the TRPV1 receptor, which is involved in the regulation of pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-butyl-4-(2-furoyl)-1-piperazinecarboxamide in lab experiments is its specificity for certain targets, such as COX-2 and TRPV1. This allows researchers to study the effects of inhibiting or activating these targets in a more precise manner. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-butyl-4-(2-furoyl)-1-piperazinecarboxamide and its potential applications in scientific research. One area of interest is the development of more potent and selective derivatives of this compound that can be used to study specific targets in cells. Another area of interest is the investigation of the potential use of this compound in the treatment of various diseases, such as cancer and chronic pain. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to more efficient and cost-effective production methods.
Aplicaciones Científicas De Investigación
N-butyl-4-(2-furoyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been found to have various biological activities, including the inhibition of tumor growth, the reduction of inflammation, and the modulation of pain perception.
Propiedades
IUPAC Name |
N-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-2-3-6-15-14(19)17-9-7-16(8-10-17)13(18)12-5-4-11-20-12/h4-5,11H,2-3,6-10H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSBCRGVRIMVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



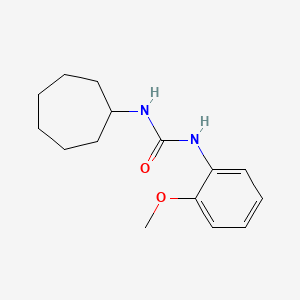
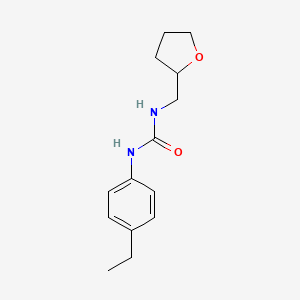

![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423765.png)
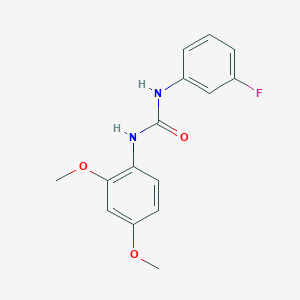
![1-[(4-chlorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4423775.png)
![8-[(4-butylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4423776.png)

![7-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423787.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4423800.png)
![methyl 5-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4423807.png)
